

Application Note: Quantitative Analysis of Benzoylgomisin O using HPLC-UV

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Compound of Interest

Compound Name: *Benzoylgomisin O*

Cat. No.: *B591329*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoylgomisin O is a bioactive lignan predominantly isolated from plants of the Schisandra genus, which are widely used in traditional medicine.[1][2][3] As a compound of interest for its potential pharmacological activities, a reliable and accurate analytical method is crucial for its quantification in various samples, including raw materials, extracts, and finished products.[3][4] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Benzoylgomisin O**. The described protocol is designed for accuracy, precision, and specificity, making it suitable for quality control and research applications.

Physicochemical Properties of Benzoylgomisin O

A summary of the key physicochemical properties of **Benzoylgomisin O** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₂ O ₈	[1]
Molecular Weight	520.6 g/mol	[1]
IUPAC Name	[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0 ² , ⁷ .0 ¹⁴ , ¹ ⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Lignans from Schisandra are also typically soluble in ethanol and methanol.	[3][4][5][6]
UV Absorbance	Strong UV absorbance between 230-255 nm is characteristic for Schisandra lignans.	[7]

Experimental Protocols

Materials and Reagents

- **Benzoylgomisin O** reference standard: (Purity ≥98%)
- Acetonitrile: HPLC grade
- Water: HPLC grade (ultrapure)
- Methanol: HPLC grade
- Sample Matrix: e.g., dried and powdered Schisandra fruit, extract, or formulation.

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental setup and chromatographic conditions for the analysis of **Benzoylgomisin O**.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with UV detector
Column	Agilent TC-C18 (4.6 mm x 250 mm, 5 µm) or equivalent
Mobile Phase A	HPLC Grade Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 50-70% B; 10-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection Wavelength	254 nm
Run Time	30 minutes

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Benzoylgomisin O** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Extraction from Plant Material:
 - Accurately weigh 1.0 g of powdered plant material.
 - Add 25 mL of methanol and perform ultrasonication for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.
 - Collect the supernatant.
 - Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the dried extract in 5 mL of methanol.
- Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 μ m syringe filter into an HPLC vial.

Method Validation and Data Presentation

The developed HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Linearity

The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)	Mean Peak Area (n=3)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (r ²)	0.9998

Precision

The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.

Parameter	Result
Retention Time (min)	7.85
Mean Peak Area	380,910
Standard Deviation	1,523
Relative Standard Deviation (%RSD)	0.40%

Accuracy (Recovery)

The accuracy was determined by a recovery study. A known amount of **Benzoylgomisin O** was spiked into a pre-analyzed sample matrix and the recovery was calculated.

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
10	9.8	98.0
25	24.5	98.0
50	49.5	99.0
Mean Recovery (%)	98.3	

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL

Visualizations

Experimental Workflow

Caption: Workflow for **Benzoylgomisin O** analysis.

HPLC Method Development Logic

Caption: HPLC method development logic.

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